N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]
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Overview
Description
N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane] is an organic compound with the molecular formula C34H50N4O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane] involves multiple steps, including the protection of hydroxyl groups, formation of amide bonds, and deprotection of benzyl groups. The reaction conditions typically involve the use of protecting groups such as benzyl groups to protect the hydroxyl functionalities during the synthesis. The amide bonds are formed using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This would include the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or proteins.
Mechanism of Action
The mechanism of action of N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical pathways related to its target enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-acyl-alpha amino acids and derivatives
- Alpha amino acid amides
- Benzylethers
- N-acyl amines
- Monosaccharides
- Secondary carboxylic acid amides
- Secondary alcohols
- 1,2-diols
- Dialkyl ethers
- Organopnictogen compounds
Uniqueness
N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane] is unique due to its specific structural features, including the presence of dibenzyl-protected hydroxyl groups and isoleucyl-amido functionalities. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C34H50N4O8 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3,4-dihydroxy-N,N'-bis[(2S,3S)-3-methyl-1-(methylamino)-1-oxopentan-2-yl]-2,5-bis(phenylmethoxy)hexanediamide |
InChI |
InChI=1S/C34H50N4O8/c1-7-21(3)25(31(41)35-5)37-33(43)29(45-19-23-15-11-9-12-16-23)27(39)28(40)30(46-20-24-17-13-10-14-18-24)34(44)38-26(22(4)8-2)32(42)36-6/h9-18,21-22,25-30,39-40H,7-8,19-20H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t21-,22-,25-,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
GLKONBHDVMFJNJ-XAOMMOPXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC)OCC1=CC=CC=C1)O)O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC)NC(=O)C(C(C(C(C(=O)NC(C(C)CC)C(=O)NC)OCC1=CC=CC=C1)O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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